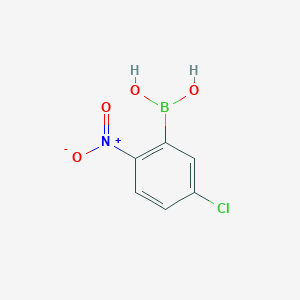

5-Chloro-2-nitrophenylboronic acid

描述

Significance of Boron-Containing Compounds in Contemporary Chemical Research

Boron-containing compounds have become increasingly significant in modern chemical research due to their unique electronic structure and versatile reactivity. nih.gov Boron, being electron-deficient, readily forms covalent bonds with a wide range of elements, leading to a rich and diverse chemistry. taylorandfrancis.com This has led to their application in various fields, from materials science to medicinal chemistry. taylorandfrancis.comacs.org In materials science, boron compounds are utilized in the creation of hard materials like boron carbide and thermally conductive materials such as boron arsenide. taylorandfrancis.comwikipedia.org Hexagonal boron nitride, with a structure analogous to graphite, serves as a lubricant and a stable insulator. wikipedia.org

In medicinal chemistry, the development of boron-containing drugs has gained considerable momentum. nih.gov The ability of the boron atom to form reversible covalent bonds with nucleophilic residues in the active sites of proteins has been a key factor in the design of targeted therapies. acs.orgacs.org This has culminated in the U.S. Food and Drug Administration (FDA) approval of several boron-containing drugs for treating conditions like cancer and various infections. acs.org Furthermore, organoboron compounds are integral to the synthesis of fluorescent dyes and agents for boron neutron capture therapy, a targeted cancer treatment. acs.orgwikipedia.org

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, a specific class of organoboron compounds, have established themselves as indispensable tools in organic synthesis. nih.govresearchgate.net Their stability, low toxicity, and ease of handling make them highly attractive reagents for a multitude of chemical transformations. researchgate.netnih.gov First synthesized in 1860, their application in synthesis has grown exponentially, particularly due to their role as key building blocks and intermediates. nih.gov

The most prominent application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. acs.orgnih.govorganic-chemistry.org This reaction, which has revolutionized the synthesis of biaryl compounds, involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. nih.govorganic-chemistry.orguwindsor.ca Beyond Suzuki-Miyaura reactions, arylboronic acids participate in a wide array of other transformations, including C-N and C-O bond-forming reactions, arylations of olefins, and as catalysts themselves. mackenzie.brdntb.gov.uascilit.com The properties and reactivity of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, further expanding their synthetic utility. mackenzie.brdntb.gov.ua

Contextualization of 5-Chloro-2-nitrophenylboronic Acid in Substituted Arylboronic Acid Research

This compound is a member of the substituted arylboronic acid family, where the phenyl ring is functionalized with both a chloro and a nitro group. chemicalbook.com The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the boronic acid moiety. Research into substituted arylboronic acids, including those with methyl, nitro, and halo groups, has been a long-standing area of interest. nih.govosti.govacs.org The nature and position of these substituents can affect the stability of the C-B bond, the rate of transmetalation in cross-coupling reactions, and the potential for side reactions like protodeboronation. nih.gov

Specifically, the nitro group in the ortho position and the chloro group in the meta position of this compound make it a valuable reagent for synthesizing complex molecules. The nitro group can influence the reaction's regioselectivity and can also serve as a functional handle for further transformations. rsc.org The study of such substituted arylboronic acids is crucial for expanding the toolbox of synthetic chemists, enabling the construction of novel and intricate molecular architectures for applications in pharmaceuticals, materials science, and beyond. nih.govrsc.org

Structure

2D Structure

属性

IUPAC Name |

(5-chloro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURYLRLRXKALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436774 | |

| Record name | 5-Chloro-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532924-25-7 | |

| Record name | 5-Chloro-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Chloro 2 Nitrophenylboronic Acid

5-Chloro-2-nitrophenylboronic acid is a derivative of phenylboronic acid and presents as a solid compound. chemicalbook.comchemicalbook.com Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5BClNO4 | chemicalbook.com |

| Molecular Weight | 201.37 g/mol | |

| Boiling Point | 409.0±55.0 °C (Predicted) | chemicalbook.com |

| Density | 1.54±0.1 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 6.85±0.53 (Predicted) | chemicalbook.com |

Synthesis of 5 Chloro 2 Nitrophenylboronic Acid

The synthesis of arylboronic acids can be achieved through several established methods. nih.gov A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate (B1201080). nih.gov For substituted arylboronic acids, the starting material is typically a correspondingly substituted aryl halide.

While a specific, detailed synthesis for 5-Chloro-2-nitrophenylboronic acid from readily available starting materials like 5-chloro-2-nitroaniline (B48662) is not explicitly detailed in the provided search results, the synthesis of a related compound, (2-chloro-5-nitro-phenyl)boronic acid, is described. chemicalbook.com This synthesis involves the reaction of boric acid with the corresponding nitroaromatic compound. Another general method for preparing 2-nitrophenylboronic acid involves the nitration of phenylboronic acid. google.com

A plausible synthetic route to this compound could involve the diazotization of 5-chloro-2-nitroaniline followed by a reaction with a boron-containing reagent, or the direct borylation of 1-chloro-4-nitrobenzene. More specifically, one of the primary methods for synthesizing phenylboronic compounds is through the electrophilic trapping of arylmetal intermediates with borate esters at low temperatures. nih.gov This typically involves the addition of a methylborate (B8532934) to a solution of a phenylmagnesium bromide. nih.gov Another route is through lithium-halogen exchange. nih.gov

The table below outlines a general synthetic approach for arylboronic acids.

| Step | Reagents and Conditions | Reference |

|---|---|---|

| Formation of Organometallic Reagent | Aryl halide (e.g., 1-bromo-5-chloro-2-nitrobenzene) with magnesium (for Grignard) or an organolithium reagent (for lithium-halogen exchange). | nih.gov |

| Borylation | Reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate) at low temperature. | nih.gov |

| Hydrolysis | Acidic workup to hydrolyze the resulting boronate ester to the boronic acid. | nih.gov |

Applications of 5 Chloro 2 Nitrophenylboronic Acid in Organic Synthesis

Utility in Suzuki-Miyaura Cross-Coupling Reactions

5-Chloro-2-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. chemicalbook.com This palladium-catalyzed reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, especially for creating biaryl structures. organic-chemistry.orguwindsor.ca The stability, ease of preparation, and low toxicity of boronic acids contribute to the widespread use of this reaction. organic-chemistry.org

In the Suzuki-Miyaura reaction, the boronic acid is activated with a base, which enhances the polarization of the organic group and facilitates the key transmetalation step with the palladium catalyst. organic-chemistry.org this compound, with its electron-withdrawing chloro and nitro substituents, can influence the reactivity and selectivity of the coupling process. rsc.org This compound can be coupled with various aryl or heteroaryl halides or triflates to synthesize a wide range of substituted biaryl compounds. organic-chemistry.orgnih.gov These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govuwindsor.ca For instance, the Suzuki-Miyaura reaction has been employed in the synthesis of flavonoids and other biologically active molecules. nih.gov

The table below provides a generalized example of a Suzuki-Miyaura reaction using an arylboronic acid.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh3)4 or Pd(OAc)2/SPhos | Na2CO3, K2CO3, or Cs2CO3 | Toluene, DMF, or Dioxane | Substituted Biphenyl | organic-chemistry.orgnih.gov |

Structural and Spectroscopic Analysis of 5 Chloro 2 Nitrophenylboronic Acid

The structural and spectroscopic analysis of 5-Chloro-2-nitrophenylboronic acid is crucial for its characterization and for understanding its reactivity. While specific spectroscopic data for this exact compound is not available in the provided search results, general techniques used for the analysis of arylboronic acids can be inferred.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the phenyl ring relative to the chloro, nitro, and boronic acid groups. ¹³C NMR would provide information on the carbon skeleton.

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound.

Infrared Spectroscopy: Infrared (IR) spectroscopy would reveal the presence of characteristic functional groups. For this compound, one would expect to see absorption bands corresponding to the O-H stretch of the boronic acid, B-O stretching, C-Cl stretching, and the symmetric and asymmetric stretches of the nitro group.

The table below shows expected spectroscopic data for a related compound, (2-chloro-5-nitro-phenyl)boronic acid, which can serve as a reference.

| Spectroscopic Technique | Characteristic Data for (2-chloro-5-nitro-phenyl)boronic acid | Reference |

|---|---|---|

| ¹H NMR | Signals in the aromatic region consistent with a 1,2,5-trisubstituted benzene (B151609) ring. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 201.37. |

A Comprehensive Analysis of Synthetic Routes for this compound

The synthesis of this compound, a valuable building block in organic chemistry, is achievable through a variety of strategic approaches. These methodologies can be broadly categorized into direct borylation strategies, which introduce the boronic acid moiety directly onto a pre-functionalized aromatic ring, and functional group interconversion approaches, which modify existing substituents on a phenylboronic acid core.

Advanced Research Directions and Emerging Applications

Design of Boron-Containing Bioactive Molecules

The incorporation of boron, particularly in the form of boronic acids, into biologically active molecules has garnered significant attention in medicinal chemistry. rsc.orgnih.gov These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov

Role of 5-Chloro-2-nitrophenylboronic Acid as a Privileged Scaffold

While direct evidence of this compound as a "privileged scaffold" in extensive drug discovery campaigns is still emerging, its structural motifs are present in compounds under investigation for various therapeutic areas. Organoboron compounds, especially those containing boronic acid, have gained prominence with the approval of drugs like bortezomib. researchgate.net The anilines derived from this scaffold, for instance, could be explored for their biological activities, drawing parallels to other substituted anilines that have shown potent bioactivity. researchgate.net The synthesis of novel boronic acid derivatives is an active area of research, with the aim of identifying new enzyme inhibitors and other bioactive molecules. nih.gov

Interactions with Biological Systems (e.g., Proteins, Saccharides)

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a key feature of many saccharides. nih.gov This interaction is fundamental to their use in designing sensors for carbohydrates and in modulating biological processes involving glycoproteins. nih.govnih.gov The affinity of this binding can be tuned by the electronic properties of the aryl ring. mdpi.com The electron-withdrawing groups in this compound are expected to lower the pKa of the boronic acid, potentially enhancing its interaction with diols at physiological pH. mdpi.com

Boronic acids also interact with specific amino acid residues in proteins, such as serine, which can lead to enzyme inhibition. nih.gov This property is exploited in the design of boronic acid-based enzyme inhibitors. nih.govnih.gov Furthermore, arylboronic acids have been shown to form adducts with sulfenic acids, a post-translationally modified form of cysteine, suggesting a potential role in modulating cellular signaling and redox states. nih.gov

Table 1: Examples of Boronic Acid Interactions with Biological Molecules

| Interacting Molecule | Type of Interaction | Significance |

| Saccharides (e.g., glucose, fructose) | Reversible covalent bond with diols | Development of glucose sensors for diabetes management. nih.govacs.org |

| Glycoproteins (on cell surfaces) | Recognition of carbohydrate moieties | Potential applications in cancer diagnosis and therapy. nih.govacs.org |

| Serine (in enzyme active sites) | Covalent bond formation | Design of potent and specific enzyme inhibitors. nih.govnih.gov |

| Cysteine-sulfenic acids | Adduct formation | Modulation of redox signaling and enzyme catalysis. nih.gov |

| Catecholamines (e.g., dopamine) | Binding to the 1,2-benzendiol moiety | Development of sensors for neurotransmitters. nih.gov |

Strategies for Enhanced Stability in Physiological Environments

A significant challenge for the in-vivo application of boronic acids is their susceptibility to oxidative degradation. nih.govpnas.org At physiological pH, phenylboronic acid and its esters can be oxidized by reactive oxygen species. nih.govpnas.org Research has focused on strategies to enhance their stability.

One promising approach is the intramolecular coordination of a pendant carboxyl group to the boron atom, forming a boralactone. nih.govpnas.org This structural modification has been shown to increase the oxidative stability by as much as 10,000-fold. nih.govpnas.org Computational and experimental studies reveal that this enhanced stability arises from stereoelectronic effects that destabilize the transition state of the oxidation reaction. pnas.org Another strategy involves the formation of boronic esters, such as those with 1,1,2,2-tetraethylethylene glycol, which have demonstrated increased stability on silica (B1680970) gel and under alkaline conditions, making them more robust for synthetic applications. organic-chemistry.org The development of caged boronic esters that release the active boronic acid upon a specific stimulus, such as light or the presence of an enzyme like nitroreductase, offers another avenue for controlled activity and enhanced stability. acs.org

Materials Science Applications

The unique reactivity of the boronic acid group makes this compound a valuable component in the synthesis of advanced materials with tailored properties. cymitquimica.com

Synthesis of Advanced Polymers and Functional Materials

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds and synthesizing complex polymers and biaryl compounds. cymitquimica.comorganic-chemistry.org The electron-withdrawing substituents on the phenyl ring can influence the reactivity of the boronic acid in these coupling reactions. cymitquimica.com Boronic acid-containing polymers have been synthesized for a variety of applications, from drug delivery to sensing. nih.gov The ability to precisely engineer the structure and functionality of these polymers opens up possibilities for creating materials with novel electronic, optical, or mechanical properties.

Integration into Stimuli-Responsive Materials (e.g., Hydrogels)

The reversible interaction between boronic acids and diols is the foundation for creating stimuli-responsive "smart" materials, particularly hydrogels. mdpi.comacs.orgnih.gov These materials can undergo changes in their physical properties, such as swelling or shrinking, in response to specific stimuli like changes in pH or the concentration of glucose. mdpi.comnih.govnih.gov This has led to the development of glucose-responsive hydrogels for self-regulated insulin (B600854) delivery systems. nih.govnih.gov DNA-based hydrogels incorporating boronic acid-diol interactions have also been designed for applications in bioelectrocatalysis and controlled release of therapeutic agents. nih.govnih.gov The integration of this compound into such systems could allow for fine-tuning of the material's responsiveness due to its specific electronic properties. mdpi.com

Catalysis and Sustainable Chemistry

The field of chemistry is undergoing a significant transformation towards more sustainable and environmentally friendly practices, often referred to as "green chemistry". acs.org Arylboronic acids, including this compound, are at the forefront of this movement, serving as critical building blocks in the development of advanced catalytic systems. These systems aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.org The focus is on creating processes that are not only scientifically innovative but also economically and environmentally viable on an industrial scale.

Development of Green and Metal-Free Catalytic Systems

A primary goal of green chemistry is to move away from catalysts based on rare or toxic heavy metals. acs.org This has spurred significant research into metal-free catalytic systems where organic molecules facilitate chemical transformations.

Photocatalysis in Arylboronic Acid Functionalization

Photocatalysis, which uses light to drive chemical reactions, has emerged as a powerful tool in green chemistry. Recently, significant progress has been made in using organic photocatalysts for the functionalization of boronic acid derivatives. For instance, acridium-based organic photocatalysts have been successfully used as an efficient replacement for expensive and toxic iridium-based catalysts. rsc.org These organic catalysts can effectively oxidize boronic acid derivatives through a single electron transfer (SET) process, enabling various radical coupling reactions. rsc.org This metal-free approach is not only more sustainable but has also been successfully applied to the synthesis of several active pharmaceutical ingredients (APIs), demonstrating its practical utility. rsc.org

| Catalyst Type | Example | Role in Boronic Acid Chemistry | Sustainability Aspect |

| Metal-based Photocatalyst | Iridium complexes | Oxidation of boronic acid derivatives | Relies on a precious, toxic metal |

| Organic Photocatalyst | Acridium derivatives | Oxidation of boronic acid derivatives via SET | Metal-free, more sustainable alternative |

Flow Chemistry and Continuous Processing with Arylboronic Acids

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. nih.gov In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. nih.govacs.org This technology offers numerous advantages for reactions involving arylboronic acids.

The synthesis of boronic acids themselves often involves unstable intermediates, such as organolithium compounds, which can be hazardous to handle in large-scale batch reactors. Flow chemistry mitigates these risks by keeping the volume of the reactive intermediate low at any given moment. researchgate.netdatapdf.com This approach has enabled the safe, efficient, and scalable synthesis of various boronic acids at the kilogram scale, sometimes with reaction times of less than a second. researchgate.netacs.org

Furthermore, flow chemistry enhances the sustainability and efficiency of cross-coupling reactions that use arylboronic acids. acs.org The high surface-to-volume ratio in microreactors leads to superior heat and mass transfer, which can result in higher yields, greater selectivity, and significantly shorter reaction times compared to batch methods. nih.gov This technology is instrumental in making the use of arylboronic acids in complex syntheses more efficient and environmentally sound. acs.orgdatapdf.com

| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Time | Can be hours to days | Often minutes to seconds | Increased throughput and efficiency nih.gov |

| Safety | Higher risk with unstable intermediates | Minimized volume of hazardous materials | Enhanced operational safety researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient | Better process control, higher yields nih.gov |

| Scalability | Complex and often requires re-optimization | Simpler scale-up by running longer | More predictable and faster development datapdf.com |

Analytical and Sensing Applications

The unique chemical properties of the boronic acid group, particularly its ability to reversibly bind with diols (compounds with two hydroxyl groups), make it an ideal component for chemical sensors and diagnostic probes. mdpi.comnih.gov

Development of Fluorescent Arylboronic Acid Sensors

Fluorescent sensors are highly sensitive tools for detecting minute quantities of specific molecules. Arylboronic acids are widely incorporated into fluorescent sensor design because their interaction with target molecules can be engineered to produce a change in fluorescence—either turning it "on" or "off". rsc.org

These sensors typically consist of a fluorophore (a molecule that emits light) linked to an arylboronic acid recognition site. The binding of a diol-containing analyte, such as a carbohydrate, to the boronic acid alters the electronic properties of the sensor molecule, leading to a measurable change in its fluorescence emission. mdpi.com Common mechanisms include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). mdpi.comrsc.org Researchers have developed a wide array of these sensors using various fluorophores like pyrene, anthracene, and coumarin (B35378) to detect biologically important molecules. mdpi.comnih.gov

Probe Development for Specific Analyte Detection

The versatility of arylboronic acids allows for the development of highly specific probes for a diverse range of analytes beyond simple sugars. By modifying the structure of the arylboronic acid and the linked reporter molecule, scientists can create probes tailored to detect specific targets.

A significant area of research is the detection of carbohydrates for medical diagnostics, such as monitoring blood glucose levels in diabetic patients or identifying specific cancer markers like the sialyl Lewis X antigen. mdpi.comrsc.org Beyond carbohydrates, arylboronic acid-based probes have been designed to detect other important analytes, including:

Catecholamines: Probes have been developed to selectively detect neurotransmitters like dopamine (B1211576) and its derivatives. nih.gov

Metal Ions: A "turn-on" fluorescent probe system has been reported for the highly selective detection of copper (II) ions, which relies on the copper-catalyzed hydroxylation of a boronic acid derivative. researchgate.net

Other Boronic Acids: In a unique application, a red-emitting fluorescent sensor, BS-631, was created to detect and visualize the localization of a boronic acid-containing cancer therapy agent, 4-borono-L-phenylalanine (BPA), within cells. mdpi.com

The development of these probes is crucial for advancing medical diagnostics, environmental monitoring, and cellular imaging. rsc.orgmdpi.com

| Probe/Sensor Class | Target Analyte(s) | Sensing Principle | Potential Application |

| Carbohydrate Sensors | D-Glucose, D-Fructose, Sialyl Lewis X | Reversible covalent binding with diols, modulating fluorescence (PET, FRET) mdpi.comrsc.org | Diabetes monitoring, cancer diagnostics mdpi.comrsc.org |

| Catecholamine Probes | Dopamine, DOPA, Catechol | Binding interaction with the catechol moiety, causing a fluorescence change nih.gov | Neurological research, diagnostics |

| Metal Ion Probes | Copper (II) | Analyte-catalyzed transformation of the boronic acid, triggering fluorescence researchgate.net | Environmental monitoring, toxicology |

| Boronic Acid Probes | 4-borono-L-phenylalanine (BPA) | Reaction with the boronic acid group of the analyte to form a fluorescent complex mdpi.com | Evaluating cancer therapy agents mdpi.com |

Radioisotope Labeling and Imaging

The field of nuclear medicine has seen significant advancements with the development of targeted radiotracers for Positron Emission Tomography (PET) imaging. Arylboronic acids, including functionalized derivatives like this compound, are emerging as valuable precursors for the synthesis of these imaging agents. Their utility lies in their ability to be efficiently labeled with positron-emitting radionuclides, most notably fluorine-18 (B77423) (¹⁸F), which possesses favorable characteristics for PET imaging, including a convenient half-life of 109.7 minutes and low positron energy. nih.govdntb.gov.ua

Synthesis of ¹⁸F-Labeled Radiotracers from Boronates

The introduction of fluorine-18 into aromatic systems is a cornerstone of modern radiopharmaceutical chemistry. Boronic acid derivatives serve as key substrates in this process, primarily through two well-established methodologies: copper-mediated radiofluorination and the formation of organotrifluoroborates.

Copper-Mediated Radiofluorination:

This technique has become a preferred method for creating aryl-C–¹⁸F bonds. nih.govnih.gov The process typically involves the reaction of an arylboronic acid or, more commonly, its corresponding pinacol (B44631) ester with [¹⁸F]fluoride in the presence of a copper catalyst. nih.gov A common catalytic system is [Cu(OTf)₂(py)₄] (where OTf is trifluoromethanesulfonate (B1224126) and py is pyridine), which facilitates the radiofluorodeborylation. nih.gov This method has proven effective for a wide range of substrates and has significantly broadened the scope of accessible ¹⁸F-labeled radiopharmaceuticals. nih.govnih.gov The reaction conditions are generally mild enough to be compatible with various functional groups, a critical consideration for the synthesis of complex radiotracers. researchgate.net

Organotrifluoroborate Formation:

An alternative and highly promising one-step method involves the reaction of arylboronic esters with aqueous [¹⁸F]fluoride to form stable aryltrifluoroborate ([¹⁸F]ArBF₃⁻) salts. nih.gov This approach is particularly attractive due to its operational simplicity, proceeding under aqueous conditions and often not requiring high temperatures or anhydrous solvents. nih.gov The labeling can be achieved by reacting the boronic ester precursor with [¹⁸F]fluoride at a controlled pH, typically between 2 and 2.5, to yield the desired ¹⁸F-labeled trifluoroborate. nih.gov This method has been successfully applied to the labeling of biomolecules, such as peptides, with good radiochemical purity and high specific activity. nih.gov

While direct experimental data for the radiofluorination of this compound is not extensively documented in publicly available research, the presence of the electron-withdrawing nitro and chloro groups suggests that it could be a suitable substrate for nucleophilic aromatic substitution-based radiofluorination reactions. The general methodologies for arylboronic acid radiofluorination are summarized in the table below.

Table 1: General Methods for ¹⁸F-Labeling of Arylboronic Acid Derivatives

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Copper-Mediated Radiofluorination | Arylboronic acid pinacol ester | [¹⁸F]KF/K₂₂₂, Cu(OTf)₂(py)₄ | Broad substrate scope, applicable to complex molecules. |

Applications in Positron Emission Tomography (PET)

The development of novel PET radiotracers is crucial for advancing the diagnosis and understanding of various diseases. While specific PET applications of radiolabeled this compound are still an area of emerging research, the structural motifs of this compound suggest potential applications in oncology, particularly in the imaging of tumor hypoxia.

Imaging Hypoxia:

The nitroimidazole core is a well-established pharmacophore for developing hypoxia-selective agents. kjnmt.org Hypoxia, or low oxygen concentration, is a common feature of solid tumors and is associated with resistance to therapy and poor prognosis. nih.gov Radiotracers that accumulate in hypoxic tissues can provide valuable information for treatment planning and monitoring. Several ¹⁸F-labeled nitroimidazole derivatives have been synthesized and evaluated as PET imaging agents for hypoxia. kjnmt.org For instance, compounds like [¹⁸F]FBNA (N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide) have shown selective uptake in cancer cell lines under hypoxic conditions. kjnmt.org

Given that this compound contains a nitroaromatic system, it is conceivable that an ¹⁸F-labeled derivative could exhibit hypoxia-targeting properties. The synthesis would likely involve the radiofluorination of the phenyl ring, followed by conjugation to a targeting moiety or evaluation as a standalone imaging agent. The presence of the chloro group could also influence the electronic properties and biodistribution of the resulting radiotracer.

The general concept involves the enzymatic reduction of the nitro group under hypoxic conditions, leading to the trapping of the radiotracer within the cell. This mechanism forms the basis for the design of numerous hypoxia-selective PET probes.

Table 2: Examples of ¹⁸F-Labeled Nitroimidazole-Based PET Radiotracers for Hypoxia Imaging

| Radiotracer | Precursor Type | Application | Key Finding |

|---|---|---|---|

| [¹⁸F]FBNA | Nitroimidazole derivative | Hypoxia imaging in cancer cell lines | Selective uptake in hypoxic cells compared to normoxic cells. kjnmt.org |

The exploration of this compound as a precursor for novel PET radiotracers represents a promising direction in advanced radiopharmaceutical research. Further studies are required to synthesize and evaluate the corresponding ¹⁸F-labeled compounds to determine their potential for imaging applications, particularly in the context of tumor hypoxia.

Conclusion and Future Outlook in 5 Chloro 2 Nitrophenylboronic Acid Research

Summary of Key Discoveries and Methodologies

5-Chloro-2-nitrophenylboronic acid is an organoboron compound that has been firmly established as a versatile building block in organic synthesis. cymitquimica.com Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental methodology for the formation of carbon-carbon bonds. cymitquimica.com The presence of both a chloro and a nitro group on the phenyl ring creates strong electron-withdrawing effects, which significantly influence the compound's reactivity and its interactions in chemical transformations. cymitquimica.com

Key discoveries involving this reagent are centered on its application in constructing complex molecular scaffolds. It serves as a crucial intermediate in the synthesis of biaryl compounds, which are prevalent structures in many pharmaceutical and agrochemical products. chemicalbook.com The established methodology involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst. The mechanism proceeds through the formation of a boronate ester intermediate, which then undergoes transmetalation with the palladium complex to yield the desired coupled product. Research has demonstrated its role as a precursor in the development of molecules for medicinal chemistry and materials science. cymitquimica.com

Identification of Unexplored Research Avenues

Despite its utility, several research avenues involving this compound remain largely unexplored.

Novel Catalytic Systems: While it is a well-known substrate for palladium catalysis, its potential as a ligand or a component in novel catalytic systems has not been extensively investigated. Its unique electronic properties could be harnessed to modulate the activity and selectivity of metal catalysts in other types of transformations.

Boronic Acid Organocatalysis: The field of boronic acid catalysis, where the boronic acid itself acts as a Lewis acid catalyst to activate substrates, presents a significant opportunity. rsc.org Research into whether this compound can catalyze reactions such as the activation of hydroxyl groups for selective transformations could open up new, atom-economical synthetic methods. rsc.org

Expanded Derivative Libraries: A systematic exploration of a wider range of functionalized derivatives is a promising avenue. While it is used as a building block, creating diverse libraries of compounds derived from it for high-throughput screening in drug discovery could lead to the identification of novel therapeutic leads. chemicalbook.com

Advanced Materials Synthesis: Its potential in materials science, particularly in the synthesis of functional polymers, covalent organic frameworks (COFs), or metal-organic frameworks (MOFs), is an area ripe for exploration. The chloro and nitro functionalities offer sites for post-synthetic modification, allowing for the fine-tuning of material properties.

Potential Impact on Interdisciplinary Fields

The application of this compound and its derivatives has the potential to create a significant impact across multiple scientific disciplines.

Medicinal Chemistry: The compound's most profound impact lies in its role as a key intermediate for synthesizing pharmacologically active molecules. For instance, related structures like 5-Chloro-2-nitroaniline (B48662), which can be synthesized from similar precursors, are used to create potent inhibitors of HIV-1 replication and to develop conjugates that target oncogenic microRNAs (miRNAs) in cancer therapy. chemicalbook.com This demonstrates the potential for scaffolds derived from this compound to form the basis of next-generation therapeutics.

Catalysis: The compound has a dual potential in catalysis. It will continue to be a valuable substrate in established cross-coupling methods, but future research could establish it or its derivatives as effective organocatalysts. cymitquimica.comrsc.org This could lead to greener and more efficient synthetic protocols, avoiding the need for transition metals in certain applications.

Materials Science: In materials science, its use could lead to the development of advanced materials with tailored electronic, optical, or binding properties. cymitquimica.com The ability of the boronic acid functional group to reversibly bind with diols could also be exploited to create novel sensors or responsive materials. cymitquimica.com

Challenges and Opportunities for Future Research

The future of research on this compound is marked by both challenges and significant opportunities.

Challenges:

Reaction Optimization: A primary challenge is the fine-tuning of reaction conditions for Suzuki and other cross-coupling reactions to maximize yields and selectivity, particularly when working with complex substrates. The strong electron-withdrawing nature of the molecule can present obstacles during certain steps of the catalytic cycle, such as transmetalation. chemsrc.com

Structure-Activity Relationship (SAR) Studies: For its derivatives to be successful in medicinal chemistry, extensive SAR studies are required to understand how modifications to the molecular structure affect biological activity and to optimize properties like potency and selectivity.

Scalability and Cost-Effectiveness: Developing scalable and cost-effective synthesis routes for both the boronic acid and its downstream products is crucial for its potential application in industrial and pharmaceutical manufacturing.

Opportunities:

Rational Drug Design: There is a substantial opportunity for the rational design of new drug candidates. By using this compound as a foundational scaffold, medicinal chemists can create targeted libraries of compounds aimed at specific enzymes or receptors implicated in disease. chemicalbook.com

Development of Chemical Probes and Sensors: The inherent ability of the boronic acid moiety to interact with diols, such as those found in saccharides, presents an opportunity to develop sophisticated chemical probes and sensors for biological and environmental applications. cymitquimica.com

Green Chemistry: Exploring its use in more environmentally benign catalytic systems, such as reactions in aqueous media or those that utilize more sustainable catalysts, aligns with the growing emphasis on green chemistry principles.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-nitrophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylboronic acids typically involves cross-coupling reactions or direct functionalization of pre-aromatic systems. For this compound, a common precursor is 2-chloro-5-nitrobenzene, where boronation can be achieved using Miyaura borylation (Pd catalysis) under inert conditions. Evidence suggests that temperature control (0–20°C) and solvent selection (e.g., dichloromethane) are critical for minimizing side reactions like deborylation .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Prevents decomposition of nitro groups |

| Catalyst | Pd(dppf)Cl₂ | Enhances coupling efficiency |

| Solvent | DCM or THF | Balances solubility and reactivity |

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) to verify boronic acid functionality and chlorine/nitro substituents. LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>97% as per industrial standards). Cross-reference with NIST spectral libraries for IR and mass spectrometry data .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Avoid prolonged exposure to moisture or light, which can degrade nitro substituents .

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors. For small-scale purification, flash chromatography (silica gel, ethyl acetate/hexane gradient) is effective. Monitor fractions by TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .

Advanced Research Questions

Q. How does the electronic interplay between chlorine and nitro groups influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the boron center. However, the chlorine substituent at the 5-position introduces steric hindrance, which can reduce coupling efficiency. Optimize by using bulky ligands (e.g., SPhos) to mitigate steric effects and lower reaction temperatures (40–60°C) to stabilize intermediates .

Q. What analytical challenges arise when characterizing byproducts in this compound synthesis?

- Methodological Answer : Common byproducts include deborylated derivatives (e.g., 5-chloro-2-nitrobenzene) and oxidized boronic acids. Use high-resolution mass spectrometry (HRMS) to identify low-abundance species. For quantification, employ ¹¹B NMR spectroscopy, which is sensitive to boron-containing impurities .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Contradictions may arise from varying experimental conditions (e.g., solvent polarity, temperature). Systematically test solubility in DMSO, THF, and aqueous buffers (pH 7.4) under controlled conditions. Document solvent preparation (e.g., degassing to prevent oxidation) and use dynamic light scattering (DLS) to detect aggregates .

Q. What mechanistic insights explain the acid sensitivity of this compound in aqueous media?

- Methodological Answer : The boronic acid group undergoes hydrolysis in acidic conditions (pH <5) to form boronate esters or trimeric anhydrides. Use pH-stat titration to monitor hydrolysis kinetics. Stabilize the compound by buffering reactions at pH 7–8 or using coordinating solvents like THF .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. Compare with experimental results from competitive coupling studies using para-substituted aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。